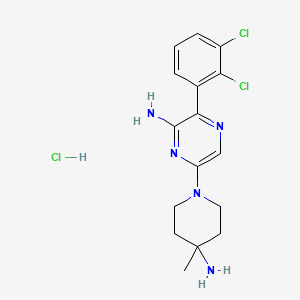

RO2959 Hydrochloride

Übersicht

Beschreibung

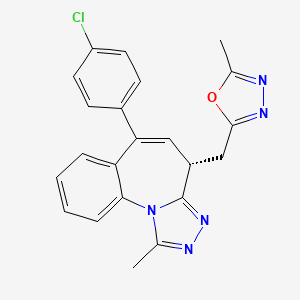

RO2959 Hydrochloride is a potent and selective CRAC channel inhibitor . It has an IC50 of 402 nM and is a potent blocker of store-operated calcium entry (SOCE) mediated by Orai1/Stim1 channels with an IC50 of 25 nM . It is also a potent inhibitor of human IL-2 production and potently blocks T cell receptor triggered gene expression and T cell functional pathways .

Molecular Structure Analysis

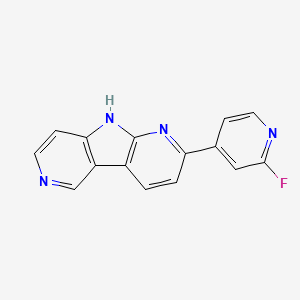

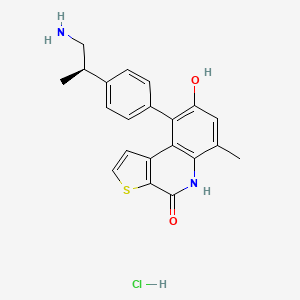

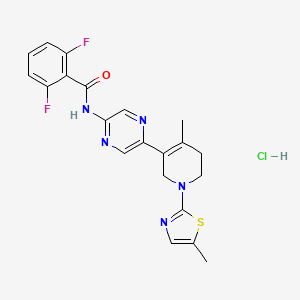

The molecular formula of RO2959 Hydrochloride is C21H20ClF2N5OS . The exact mass is not specified, but the molecular weight is 463.93 .Chemical Reactions Analysis

RO2959 Hydrochloride is known to inhibit Orai1 and Orai3 with IC50 values of 25 nM and 530 nM, respectively . It blocks store-operated calcium entry (SOCE) in activated CD4+T lymphocytes with an IC50 value of 265 nM .Wissenschaftliche Forschungsanwendungen

Application in T Cell Activation and Effector Functions

- Study Title: Characterization of a novel CRAC inhibitor that potently blocks human T cell activation and effector functions

- Research Insights: This study explored the effects of RO2959, a potent and selective CRAC current inhibitor, on T cell effector functions. RO2959 was found to be effective in inhibiting store-operated calcium entry (SOCE) in human primary CD4(+) T cells, which are triggered by TCR stimulation. The inhibitor was shown to completely block cytokine production and T cell proliferation mediated by TCR stimulation or mixed lymphocyte reaction (MLR). Additionally, RO2959 had a significant impact on gene expression and functional pathways related to T cell activation, comparable to the effects of other calcineurin inhibitors like CsA and FK506 (Chen et al., 2013).

- Study Title: Novel surface modified solid lipid nanoparticles as intranasal carriers for ropinirole hydrochloride: application of factorial design approach

- Research Insights: This research focused on intranasal delivery of ropinirole hydrochloride (ROPI HCl) using solid lipid nanoparticles (SLNs), aimed at avoiding hepatic first-pass metabolism and enhancing therapeutic efficacy for Parkinson’s disease treatment. The study employed a factorial design approach to optimize the formulation of these nanoparticles. The findings suggested that these SLNs could be an effective system for intranasal administration, enhancing brain accumulation of ropinirole hydrochloride (Pardeshi et al., 2013).

- Study Title: Polysorbate 80 coated crosslinked chitosan nanoparticles of ropinirole hydrochloride for brain targeting

- Research Insights: The study aimed to enhance brain uptake of ropinirole hydrochloride (R-HCl) for Parkinson's disease treatment. Chitosan nanoparticles coated with polysorbate 80 were developed, showing effective brain targeting capabilities. These nanoparticles demonstrated high stability and increased concentrations of R-HCl in the brain, suggesting their potential as a carrier system for brain-targeted drug delivery (Ray et al., 2018).

Wirkmechanismus

RO2959 Hydrochloride is a potent SOCE inhibitor that blocks an IP3-dependent current in CRAC-expressing RBL-2H3 cells and CHO cells stably expressing human Orai1 and Stim1 . It also inhibits SOCE in human primary CD4+ T cells triggered by either T cell receptor (TCR) stimulation or thapsigargin treatment . Furthermore, it completely inhibits cytokine production as well as T cell proliferation mediated by TCR stimulation or MLR (mixed lymphocyte reaction) .

Safety and Hazards

Eigenschaften

IUPAC Name |

2,6-difluoro-N-[5-[4-methyl-1-(5-methyl-1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]pyrazin-2-yl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N5OS.ClH/c1-12-6-7-28(21-26-8-13(2)30-21)11-14(12)17-9-25-18(10-24-17)27-20(29)19-15(22)4-3-5-16(19)23;/h3-5,8-10H,6-7,11H2,1-2H3,(H,25,27,29);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLSDODALBRLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CN(CC1)C2=NC=C(S2)C)C3=CN=C(C=N3)NC(=O)C4=C(C=CC=C4F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RO2959 Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.